4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine” is a complex molecule that contains a total of 49 bonds, including 30 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 20 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 49 bonds, including 20 aromatic bonds and multiple ring structures . The compound’s NMR spectrum and other spectral data can provide more detailed information about its structure .Scientific Research Applications
Synthesis and Antiviral Activities
Research has been conducted on the synthesis of new derivatives, including 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, which show significant antiviral activity and the ability to induce interferon, suggesting their potential use in antiviral therapies. These compounds, including morpholine derivatives, have been identified as potent antivirals with minimal cytotoxicity, highlighting their potential for further investigation in antiviral drug development (Shibinskaya et al., 2010).
Interaction with Biomarkers of Inflammation
Further research on these derivatives has shown their ability to modify pro-inflammatory statuses in laboratory rats, indicating their potential in modulating immune responses. Specifically, certain derivatives have shown to enhance innate antiviral resistance without significantly elevating risks of autoimmunological adverse effects (Antonovych et al., 2015).
Binding Interactions with Proteins
Studies have also explored the interaction between these compounds and human serum albumin, revealing their strong binding affinity. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Yegorova et al., 2016).
Antibacterial Activities
The antibacterial potential of derivatives has been examined, with certain compounds showing promising activity against various bacterial strains. This suggests a possible role for these derivatives in developing new antibacterial agents (Murthy et al., 2011).
Anticancer and Antiproliferative Activities
Additionally, the synthesis of derivatives and their evaluation for anticancer and antiproliferative activities have been a focus of research. Certain derivatives have demonstrated promising results in inhibiting the growth of cancer cells, indicating their potential as lead compounds in cancer therapy (Chen et al., 2004).
Mechanism of Action
Target of Action
The primary targets of this compound are predominantly DNA molecules. It exerts its pharmacological action primarily through DNA intercalation. The thermal stability of the intercalated complex (DNA and the 6H-indolo[2,3-b]quinoxaline derivative) plays a crucial role in elucidating its anticancer, antiviral, and other activities .
Mode of Action
The compound interacts with DNA by inserting itself between the base pairs, disrupting the normal helical structure. This intercalation affects DNA replication, transcription, and repair processes. Consequently, it can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth .
Biochemical Pathways
The affected pathways include DNA replication, repair, and transcription. By interfering with these processes, the compound disrupts cellular homeostasis and contributes to its therapeutic effects. Additionally, it may modulate gene expression, impacting downstream signaling pathways .
Pharmacokinetics
- Bioavailability : The compound’s bioavailability depends on factors like formulation, route of administration, and metabolism .
Result of Action
At the molecular level, the compound’s DNA intercalation disrupts essential cellular processes. It can induce DNA damage, alter gene expression, and trigger cell death pathways. In cancer cells, this results in tumor suppression. In antiviral applications, it interferes with viral replication .
Action Environment
Environmental factors significantly influence the compound’s efficacy and stability:
Future Directions
The future directions for research on “4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine” and similar compounds could involve further exploration of their synthesis, properties, and biological activities. Given their potential for DNA intercalation, these compounds may have applications in the development of new antiviral and anticancer drugs .
Properties
IUPAC Name |
4-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c21-14-5-6-18-15(13-14)19-20(23-17-4-2-1-3-16(17)22-19)25(18)8-7-24-9-11-26-12-10-24/h1-6,13H,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZEZSWRYSPLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.